(5Z)-2-(4-butoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-BUTOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a butoxyphenyl group and a nitrophenylmethylidene group attached to a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-BUTOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxybenzaldehyde with 4-nitrobenzylidenehydrazine to form an intermediate hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-BUTOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
(5Z)-2-(4-BUTOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-BUTOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. The triazolothiazole core may also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
(5Z)-2-(4-BUTOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its combination of a butoxyphenyl group and a nitrophenylmethylidene group attached to a triazolothiazole core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H18N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5Z)-2-(4-butoxyphenyl)-5-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18N4O4S/c1-2-3-12-29-17-10-6-15(7-11-17)19-22-21-24(23-19)20(26)18(30-21)13-14-4-8-16(9-5-14)25(27)28/h4-11,13H,2-3,12H2,1H3/b18-13- |
InChI Key |
PPZYEVVLVISQIM-AQTBWJFISA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2 |
Origin of Product |
United States |
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